molecular formula C6H11NO B2469008 5-Azaspiro[2.4]heptan-7-ol CAS No. 944258-72-4

5-Azaspiro[2.4]heptan-7-ol

Cat. No.: B2469008
CAS No.: 944258-72-4
M. Wt: 113.16
InChI Key: BHIQRZLQBMERJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Azaspiro[2.4]heptan-7-ol is a chemical compound with the molecular formula C6H11NO. It is characterized by a spirocyclic structure, which includes a nitrogen atom and a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Azaspiro[2.4]heptan-7-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a cyclic ketone, followed by reduction to form the spirocyclic structure. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions: 5-Azaspiro[2.4]heptan-7-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of spirocyclic derivatives .

Scientific Research Applications

5-Azaspiro[2.4]heptan-7-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Azaspiro[2.4]heptan-7-ol involves its interaction with specific molecular targets. The nitrogen atom in the spirocyclic structure can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The hydroxyl group can also participate in hydrogen bonding, affecting the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

5-azaspiro[2.4]heptan-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c8-5-3-7-4-6(5)1-2-6/h5,7-8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHIQRZLQBMERJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.